N-(2-ethoxyphenyl)-3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)propanamide N-(2-ethoxyphenyl)-3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 1040666-91-8
VCID: VC11949306
InChI: InChI=1S/C22H24N4O4S/c1-3-30-19-7-5-4-6-18(19)25-20(27)13-10-16-14-31-22(24-16)26-21(28)23-15-8-11-17(29-2)12-9-15/h4-9,11-12,14H,3,10,13H2,1-2H3,(H,25,27)(H2,23,24,26,28)
SMILES: CCOC1=CC=CC=C1NC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)OC
Molecular Formula: C22H24N4O4S
Molecular Weight: 440.5 g/mol

N-(2-ethoxyphenyl)-3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)propanamide

CAS No.: 1040666-91-8

Cat. No.: VC11949306

Molecular Formula: C22H24N4O4S

Molecular Weight: 440.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2-ethoxyphenyl)-3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)propanamide - 1040666-91-8

Specification

CAS No. 1040666-91-8
Molecular Formula C22H24N4O4S
Molecular Weight 440.5 g/mol
IUPAC Name N-(2-ethoxyphenyl)-3-[2-[(4-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]propanamide
Standard InChI InChI=1S/C22H24N4O4S/c1-3-30-19-7-5-4-6-18(19)25-20(27)13-10-16-14-31-22(24-16)26-21(28)23-15-8-11-17(29-2)12-9-15/h4-9,11-12,14H,3,10,13H2,1-2H3,(H,25,27)(H2,23,24,26,28)
Standard InChI Key MUTRWDVDYXKXJF-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1NC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)OC
Canonical SMILES CCOC1=CC=CC=C1NC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)OC

Introduction

N-(2-ethoxyphenyl)-3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)propanamide is a complex organic compound that has garnered attention in scientific research due to its unique structural features and potential applications. This article aims to provide a comprehensive overview of the compound, including its chemical properties, synthesis methods, and potential biological activities.

Synthesis

The synthesis of such compounds typically involves multiple steps, including the formation of the thiazole ring and the attachment of the carbamoyl and propanamide groups. Common methods involve the use of chloroacetyl chloride or similar reagents to form amide bonds, followed by condensation reactions to complete the thiazole ring .

Future Research Directions

Future studies should focus on synthesizing this compound and evaluating its biological activities using in vitro assays. Additionally, computational modeling could help predict its interactions with potential biological targets.

Data Table: Comparison of Thiazole Derivatives

CompoundMolecular FormulaPotential Biological Activity
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideNot specifiedAntimicrobial, anticancer
N-(2-ethoxyphenyl)-3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)propanamideNot specifiedPotential antimicrobial, anticancer

Note: The molecular formula for N-(2-ethoxyphenyl)-3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)propanamide is not available in the current literature.

Given the limitations in available data, further research is necessary to fully understand the properties and potential applications of this compound.

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